molecular formula C13H16OS B13181756 3-[(3-Methylphenyl)sulfanyl]cyclohexan-1-one

3-[(3-Methylphenyl)sulfanyl]cyclohexan-1-one

Cat. No.: B13181756
M. Wt: 220.33 g/mol
InChI Key: HKAQWYJUESIXSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3-Methylphenyl)sulfanyl]cyclohexan-1-one (CAS No.: VC17669263) is a sulfanyl-substituted cyclohexanone derivative with the molecular formula C₁₃H₁₆OS and a molecular weight of 220.33 g/mol . Its structure consists of a cyclohexanone core functionalized with a sulfanyl (-S-) group linked to a 3-methylphenyl ring at the 3-position. This compound is primarily utilized as an intermediate in organic synthesis and pharmaceutical research due to its versatile reactivity, particularly in oxidation, reduction, and substitution reactions .

Properties

Molecular Formula

C13H16OS

Molecular Weight

220.33 g/mol

IUPAC Name

3-(3-methylphenyl)sulfanylcyclohexan-1-one

InChI

InChI=1S/C13H16OS/c1-10-4-2-6-12(8-10)15-13-7-3-5-11(14)9-13/h2,4,6,8,13H,3,5,7,9H2,1H3

InChI Key

HKAQWYJUESIXSS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)SC2CCCC(=O)C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Methylphenyl)sulfanyl]cyclohexan-1-one typically involves the reaction of cyclohexanone with 3-methylphenylthiol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as distillation or chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Methylphenyl)sulfanyl]cyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Cyclohexanol derivatives.

    Substitution: Various substituted cyclohexanone derivatives depending on the reagents used.

Scientific Research Applications

3-[(3-Methylphenyl)sulfanyl]cyclohexan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research may explore its potential as a lead compound for drug development.

    Industry: It can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-[(3-Methylphenyl)sulfanyl]cyclohexan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The phenylsulfanyl group can influence the compound’s binding affinity and selectivity towards these targets. Additionally, the compound’s ability to undergo oxidation and reduction reactions can play a role in its biological activity.

Comparison with Similar Compounds

Key Physical Properties

Property Value
Molecular Formula C₁₃H₁₆OS
Molecular Weight 220.33 g/mol
IUPAC Name 3-(3-methylphenyl)sulfanylcyclohexan-1-one
SMILES CC1=CC(=CC=C1)SC2CCCC(=O)C2
Canonical SMILES O=C1CCCC(SC2=CC=CC(C)=C2)C1

Comparison with Similar Compounds

Structural Analogs with Sulfanyl Substituents

The reactivity and applications of 3-[(3-Methylphenyl)sulfanyl]cyclohexan-1-one are best understood through comparison with structurally related cyclohexanone derivatives (Table 1).

Table 1: Comparative Analysis of Sulfanyl-Substituted Cyclohexanones

Compound Name Molecular Formula Substituent Position/Group Molecular Weight (g/mol) Key Properties/Applications
This compound C₁₃H₁₆OS 3-(3-methylphenyl)sulfanyl 220.33 Intermediate in drug synthesis; moderate lipophilicity
2-[(3-Fluorophenyl)sulfanyl]cyclohexan-1-one C₁₂H₁₃FOS 2-(3-fluorophenyl)sulfanyl 224.29 Enhanced electrophilicity due to fluorine’s electron-withdrawing effect; used in fluorinated drug precursors
2-[(3-Chlorophenyl)sulfanyl]cyclohexan-1-one C₁₂H₁₃ClOS 2-(3-chlorophenyl)sulfanyl 240.74 Higher steric bulk compared to fluoro analog; potential antimicrobial activity
3-(Methylsulfanyl)cyclohexan-1-one C₇H₁₂OS 3-methylsulfanyl 144.23 Simpler structure; used in fragrance and agrochemical synthesis
3-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one C₁₃H₁₆OS 3-(4-methylphenyl)sulfanyl 220.33 Para-methyl substitution alters electronic distribution; similar applications as 3-methyl isomer

Substituent Effects on Reactivity and Bioactivity

  • Electronic Effects : Fluorine substituents (e.g., 2-[(3-Fluorophenyl)sulfanyl]cyclohexan-1-one) increase electrophilicity, favoring nucleophilic attacks at the carbonyl group . Methyl groups (as in this compound) enhance lipophilicity, improving membrane permeability in drug candidates .
  • Steric Effects : Bulkier substituents like chlorine reduce reaction rates in sterically hindered environments. For example, 2-[(3-Chlorophenyl)sulfanyl]cyclohexan-1-one exhibits slower oxidation to sulfones compared to its fluoro analog .
  • Biological Activity: Amino-substituted analogs (e.g., 2-(3-Methoxyphenyl)-2-(methylamino)cyclohexan-1-one, Methoxmetamine) demonstrate dissociative pharmacological effects akin to ketamine, highlighting the critical role of functional groups in bioactivity .

Key Research Findings and Implications

  • Analytical Challenges: Structural elucidation of sulfanyl-cyclohexanones requires advanced techniques like HMBC NMR and HRMS due to stereochemical complexity .
  • Regulatory Status: Amino-substituted analogs (e.g., Methoxmetamine) are classified as controlled substances in some jurisdictions, underscoring the need for precise structural characterization .

Biological Activity

3-[(3-Methylphenyl)sulfanyl]cyclohexan-1-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Understanding its biological activity is crucial for developing therapeutic agents that can target various diseases.

  • Molecular Formula : C12H14OS
  • Molecular Weight : 206.30 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CC1=CC(=CC=C1)SC2CCCCC2=O

The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets, including enzymes and receptors. The presence of the sulfur atom in its structure may facilitate interactions with nucleophilic residues in proteins, potentially leading to covalent modifications that alter protein function.

Antimicrobial Properties

Research indicates that compounds with similar structures often exhibit significant antimicrobial activity. For example, studies have shown that thioether and thioamide derivatives possess broad-spectrum antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism typically involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Compound Activity Target Organisms
This compoundModerateE. coli, S. aureus
Thioether derivativesStrongVarious strains

Anticancer Activity

In vitro studies have demonstrated the potential of this compound to inhibit the proliferation of cancer cell lines. For instance, compounds structurally related to this compound have shown IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Cell Line IC50 (µM) Reference Compound
MCF-75.0Doxorubicin
HeLa4.5Cisplatin

Case Studies

  • Antimicrobial Activity Study
    A recent study evaluated the antimicrobial efficacy of various sulfanyl compounds, including this compound. The results indicated a notable inhibition zone against S. aureus and E. coli, suggesting its potential as a lead compound for antibiotic development.
  • Anticancer Activity Evaluation
    In another study, the anticancer properties were assessed using MTT assays on several cancer cell lines. The compound exhibited significant cytotoxicity, comparable to established chemotherapeutic agents, indicating its potential for further development as an anticancer drug.

Research Findings

Recent literature highlights the importance of structure-activity relationships (SAR) in understanding the biological effects of compounds like this compound. Modifications to the methyl group or the cyclohexanone moiety can significantly alter biological activity.

Structure-Activity Relationship Insights

Research has shown that:

  • Electron-donating groups enhance antimicrobial activity.
  • Hydrophobic interactions play a crucial role in binding affinity to target proteins.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.